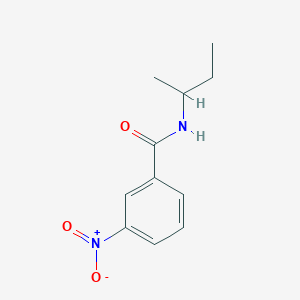
N-(2,4-dichlorophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-4-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with 2,4-dichlorophenyl and 4-methyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,4-Dichlorphenyl)-4-methylbenzamid beinhaltet typischerweise die Reaktion von 2,4-Dichloroanilin mit 4-Methylbenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückfluss erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-(2,4-Dichlorphenyl)-4-methylbenzamid durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und Verweilzeit, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,4-Dichlorphenyl)-4-methylbenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzamiden oder Thiobenzamiden.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Herstellung von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2,4-Dichlorphenyl)-4-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet, oder die Rezeptorfunktion modulieren, indem sie mit Rezeptorbindungsstellen interagiert. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Zellproliferation oder Induktion von Apoptose .
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dichlorphenyl)-2-methylbenzamid
- N-(2,4-Dichlorphenyl)-4-chlorbenzamid
- N-(2,4-Dichlorphenyl)-4-fluorbenzamid
Einzigartigkeit
N-(2,4-Dichlorphenyl)-4-methylbenzamid ist einzigartig durch das Vorhandensein sowohl von 2,4-Dichlorphenyl- als auch von 4-Methylgruppen, die spezifische chemische und biologische Eigenschaften verleihen. Die Kombination dieser Substituenten kann die Stabilität, Reaktivität und biologische Aktivität der Verbindung im Vergleich zu ähnlichen Verbindungen verbessern .
Eigenschaften
Molekularformel |
C14H11Cl2NO |
|---|---|
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
AOPZCKMJHCBKTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)
![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)




![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
